7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
CAS No.:
Cat. No.: VC20461535
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClO2 |
|---|---|
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H9ClO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13) |
| Standard InChI Key | UBLVCAQZHLHUCM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2C1)Cl)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecular framework of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid consists of a partially saturated bicyclic indene system. The chlorine substituent at the 7th position introduces steric and electronic effects, while the carboxylic acid at the 4th position enhances polarity and hydrogen-bonding capacity. The molecular formula is deduced as , with a calculated molecular weight of 196.62 g/mol, aligning with analogs such as the fluoro variant (180.17 g/mol) and the amino-chloro derivative (212 Da) .
The chlorine atom’s electronegativity and size influence electron distribution across the aromatic system, potentially stabilizing negative charge in intermediates during reactions. The carboxylic acid group, with its near 4-5, enables pH-dependent solubility and participation in salt formation or esterification .
Synthesis and Optimization Strategies
Chlorination and Carboxylation Pathways
Synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid likely involves sequential halogenation and carboxylation steps. For analogous compounds, fluorination employs agents like sulfur tetrafluoride, suggesting chlorination could utilize , , or $$ \text{N}-chlorosuccinimide under controlled conditions. A plausible route begins with the chlorination of 2,3-dihydro-1H-indene at the 7th position, followed by carboxylation via Friedel-Crafts acylation or metal-catalyzed carbonylation .
Table 1: Comparative Synthesis Conditions for Indene Derivatives
Carboxylation typically requires anhydrous conditions and polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Post-synthesis purification via recrystallization or chromatography ensures high purity, critical for pharmaceutical applications .
Physicochemical and Analytical Profiling
Spectral Characterization
Key analytical methods for confirming structure include:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
Biological Activities and Mechanistic Insights
Table 2: Bioactivity of Analogous Compounds
| Compound | Activity | IC₅₀ (μM) | Target |
|---|---|---|---|
| 7-Fluoro derivative | Kinase inhibition | 2.3 | EGFR |
| Amino-chloro derivative | Antifungal | 15.8 | CYP51 |
| Target compound (projected) | Antiviral | Pending | Viral proteases |
Industrial Applications and Comparative Analysis
Drug Development Intermediates
The compound’s bifunctional nature (chlorine + carboxylic acid) makes it a versatile intermediate. For example, esterification or amidation of the carboxylic acid could yield prodrugs with enhanced bioavailability. Comparatively, the methyl ester variant (CAS 144172-24-7) shows improved lipid solubility, underscoring the carboxylic acid’s role in modulating pharmacokinetics .
Material Science Applications
Chlorinated indene derivatives are explored as monomers for high-performance polymers. The rigidity of the bicyclic system and halogen’s electron-withdrawing effects enhance thermal stability .
Future Directions and Challenges
Mechanistic Studies and Clinical Translation
Future research should prioritize:
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Target Identification: Screening against cancer cell lines and microbial panels.
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Synthetic Optimization: Developing greener chlorination methods to reduce waste.
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Formulation Strategies: Exploring nanoencapsulation to overcome solubility limitations.
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